![molecular formula C10H9BrN2O B13135240 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, an oxetane ring, and a pyrrolopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the oxetane ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The oxetane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxetane precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Hydride (NaH): Used for deprotonation in nucleophilic substitution reactions.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cyclization reactions can produce complex polycyclic structures .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and oxetane ring can interact with molecular targets through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(oxetan-3-yloxy)pyridine: Similar structure but with an oxetane ring attached via an oxygen atom.
5-Bromo-2-methylpyridin-3-amine: Similar brominated pyridine core but with different substituents.
Uniqueness
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and an oxetane ring on the pyrrolopyridine core. This combination of structural features imparts unique chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
5-bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9BrN2O/c11-7-1-8-9(6-4-14-5-6)3-13-10(8)12-2-7/h1-3,6H,4-5H2,(H,12,13) |
InChI-Schlüssel |
WYJKTPHYNCGNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CNC3=C2C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




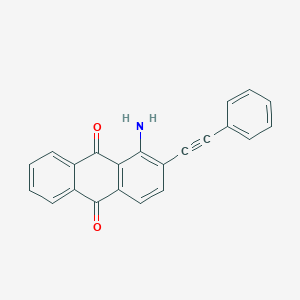
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
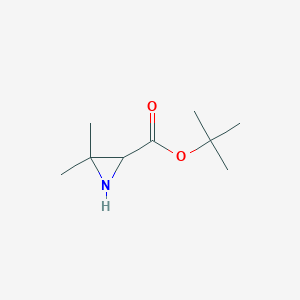
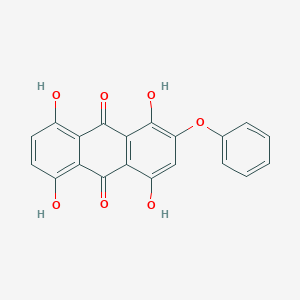


![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
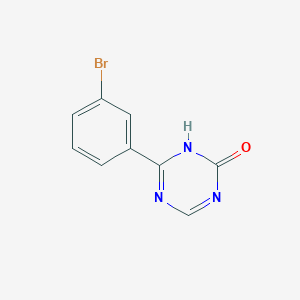
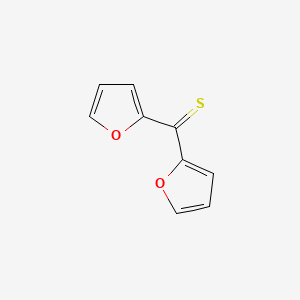
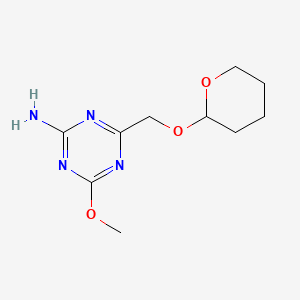
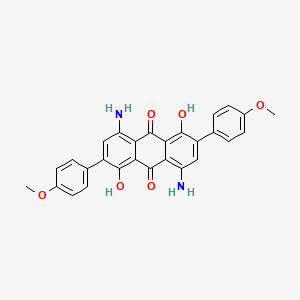
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
